

(4-bromophenyl) acetate IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Bromophenyl acetate

Cat. No.: B118264

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An In-depth Technical Guide to (4-bromophenyl) acetate

This technical guide provides a comprehensive overview of (4-bromophenyl) acetate, a halogenated phenyl ester of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a key synthesis protocol.

Chemical Identity

The nomenclature and various identifiers for (4-bromophenyl) acetate are crucial for accurate database searches and regulatory submissions.

- IUPAC Name: (4-bromophenyl) acetate[1]
- Synonyms: **4-Bromophenyl acetate**, 4-Bromophenol acetate, p-Acetoxybromobenzene, 4-Bromoacetoxybenzene, Acetic acid, 4-bromophenyl ester, p-Bromophenyl acetate[1][2]
- CAS Number: 1927-95-3[1][3]
- Molecular Formula: C₈H₇BrO₂[1][3]
- InChI Key: XEXHCQJRVMVJMY-UHFFFAOYSA-N[1][4]

Physicochemical Properties

A summary of the key quantitative data for (4-bromophenyl) acetate is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	215.04 g/mol	[1][3][4]
Melting Point	21.5 °C	[2][3][5]
Boiling Point	251 °C	[2][3]
Density	1.501 g/cm ³	[2][3]
Flash Point	106 °C	[2][3]
Refractive Index	1.544	[3]

Experimental Protocols

Synthesis of (4-bromophenyl) acetate

A common method for the synthesis of (4-bromophenyl) acetate is the esterification of 4-bromophenol with acetyl chloride using a Lewis acid catalyst.

Materials:

- 4-bromophenol (98 g, 0.57 mol)[4]
- Anhydrous aluminum chloride (84 g, 0.486 mol)[4]
- Acetyl chloride (49.2 g, 0.629 mol)[4]
- Methylene chloride (1200 mL)[4]
- Ethyl acetate[4]
- Ice water[4]
- Brine[4]
- Anhydrous sodium sulfate[4]

- Silica gel for column chromatography[4]

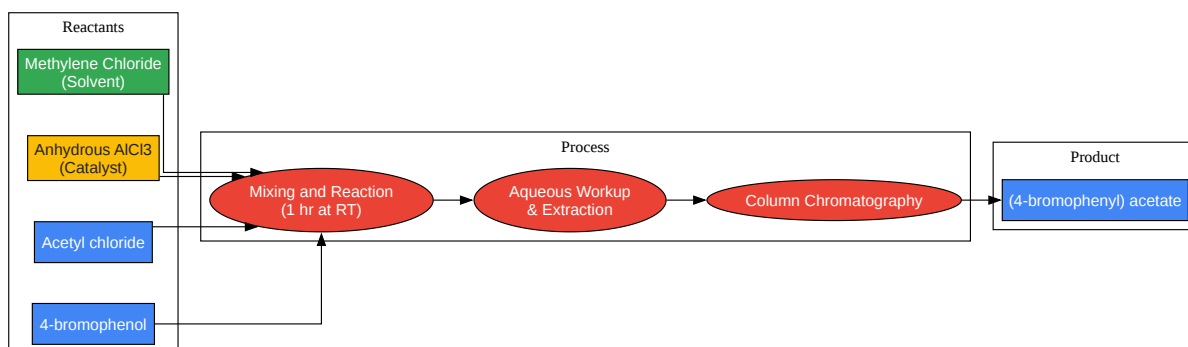
Procedure:

- Anhydrous aluminum chloride is suspended in methylene chloride in a reaction vessel equipped with a stirrer and cooled in an ice bath.[4]
- Acetyl chloride is added to the cooled suspension while stirring.[4]
- The mixture is stirred for 20 minutes under cooling, after which 4-bromophenol is added.[4]
- The reaction mixture is then stirred at room temperature for 1 hour.[4]
- Following the reaction period, ice water is added to quench the reaction, and the product is extracted with ethyl acetate.[4]
- The organic layer is washed with brine and subsequently dried over anhydrous sodium sulfate.[4]
- The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield (4-bromophenyl) acetate.[4]

Expected Yield: Approximately 104 g (85%)[4]

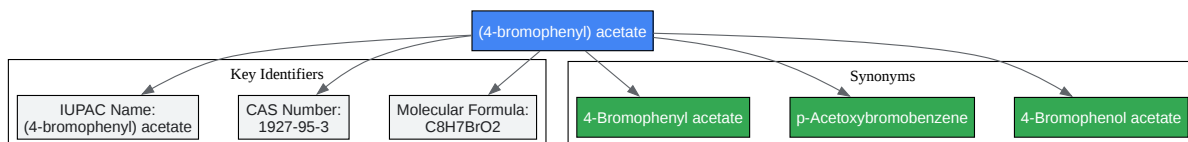
Visualizations

The following diagrams illustrate key aspects of (4-bromophenyl) acetate, including its synthesis workflow and chemical identity relationships.



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Caption: Synthesis workflow for (4-bromophenyl) acetate.



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Caption: Chemical identifiers for (4-bromophenyl) acetate.

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